tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate
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Overview
Description
tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a benzyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate typically involves the reaction of benzyl cyanide with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active site or allosteric sites of enzymes. This interaction can lead to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the cyanomethyl and benzyl groups.
tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of a cyanomethyl group, leading to different reactivity and applications
Uniqueness
tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl N-[[4-(cyanomethyl)phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17(4)11-13-7-5-12(6-8-13)9-10-16/h5-8H,9,11H2,1-4H3 |
InChI Key |
BTAYQCRLXCPEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
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